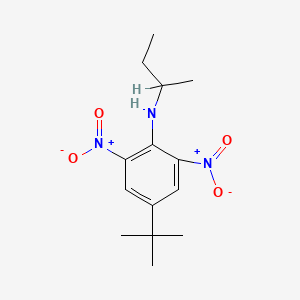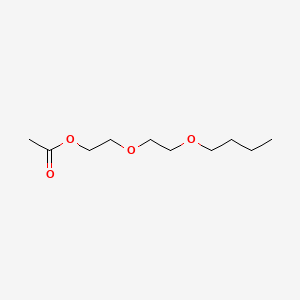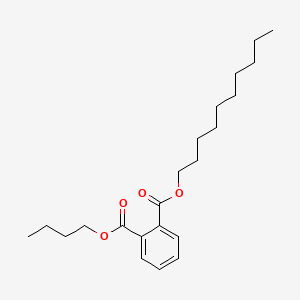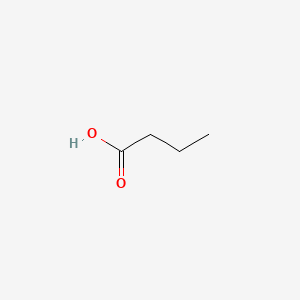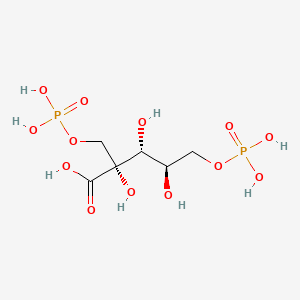
2-Carboxyarabinitol-1,5-diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-carboxy-D-arabinitol 1,5-bisphosphate is a ribonic acid phosphate. It derives from a 2-carboxy-D-arabinitol and a D-ribonic acid.
Aplicaciones Científicas De Investigación
Photosynthetic CO2 Assimilation Regulation
2-Carboxyarabinitol-1-phosphate (CA1P) is identified as a potent, naturally occurring inhibitor of ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco), a key enzyme in photosynthetic CO2 assimilation. Research by Andralojc et al. (2002) elucidates that CA1P limits photosynthetic CO2 assimilation in low light conditions, highlighting its role in the regulation of photosynthesis.
Drought Stress and Rubisco Activity
CA1P also plays a significant role in the modulation of Rubisco activity during drought stress. Parry et al. (2002) found that in tobacco plants, Rubisco's activity, critical for photosynthesis, is influenced by the presence of tight-binding inhibitors like CA1P, especially under drought conditions. This points to its vital function in plant adaptation to environmental stress (Parry et al., 2002).
Plastidic Isoprenoid Biosynthesis
The research by Estevez et al. (2001) on 1-deoxy-d-xylulose-5-phosphate synthase, involved in the plastidic 2C-methyl-d-erythritol 4-phosphate (MEP) pathway, suggests a connection to CA1P. The MEP pathway, which produces isopentenyl diphosphate, is an essential process in plants for isoprenoid production. While the direct link between CA1P and this pathway requires further exploration, the study provides insights into the broader metabolic context of CA1P (Estevez et al., 2001).
Enzyme Inhibition and Structural Insights
Further studies into the structural and functional aspects of enzymes related to CA1P provide deeper insights. For instance, the work on Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase by Henriksson et al. (2007) offers valuable data on enzyme inhibition, which may be pertinent to understanding CA1P's inhibitory roles (Henriksson et al., 2007).
Propiedades
Número CAS |
27442-42-8 |
|---|---|
Nombre del producto |
2-Carboxyarabinitol-1,5-diphosphate |
Fórmula molecular |
C6H14O13P2 |
Peso molecular |
356.11 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2,3,4-trihydroxy-5-phosphonooxy-2-(phosphonooxymethyl)pentanoic acid |
InChI |
InChI=1S/C6H14O13P2/c7-3(1-18-20(12,13)14)4(8)6(11,5(9)10)2-19-21(15,16)17/h3-4,7-8,11H,1-2H2,(H,9,10)(H2,12,13,14)(H2,15,16,17)/t3-,4-,6-/m1/s1 |
Clave InChI |
ITHCSGCUQDMYAI-ZMIZWQJLSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@](COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(C(COP(=O)(O)O)(C(=O)O)O)O)O)OP(=O)(O)O |
Apariencia |
Solid powder |
Otros números CAS |
27442-42-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2'-carboxy-D-arabinitol 1,5-bisphosphate 2-CABP 2-carboxy-D-arabinitol 1,5-diphosphate 2-carboxyarabinitol 1,5-biphosphate 2-carboxyarabinitol 1,5-bisphosphate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![alpha-[1-(tert-Butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride](/img/structure/B1668112.png)
